molecular formula C8H11F3O2S B1597663 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid CAS No. 480438-83-3

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid

Cat. No. B1597663
M. Wt: 228.23 g/mol
InChI Key: WZMDICHYPNRSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid” is a chemical compound with the molecular formula C8H11F3O2S . It has a molecular weight of 228.23 g/mol . This product is intended for research use only.


Synthesis Analysis

The synthesis of similar compounds involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, and the amount of SF4 on the fluoridation and the amount of CH2Cl2, the time on the hydrolysis reaction were investigated .


Molecular Structure Analysis

The molecular structure of “3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid” is based on its molecular formula, C8H11F3O2S . For a more detailed analysis, high-resolution spectroscopic studies can be conducted .

Scientific Research Applications

Biotechnologically Relevant Enzymes and Proteins

  • Summary of the Application : The compound “®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid” is an important chiral building block for a series of pharmaceuticals .
  • Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079. A novel amidase (Bp-Ami) was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min (E = 86) .

Anesthesia

  • Summary of the Application : The compound “3,3,3-Trifluoro-2-fluoromethoxypropanoic Acid” is a metabolite of “Compound A”, which is produced during low-flow sevoflurane anesthesia .
  • Methods of Application : Patients with normal renal function underwent low-flow sevoflurane anesthesia designed to maximize Compound A formation. Urine mercapturic acids and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid concentrations were measured by gas chromatography and mass spectrometry .
  • Results or Outcomes : Compound A doses during 3.7 MAC-h, low-flow sevoflurane administration in humans are substantially less than the threshold for renal toxicity in rats (200 micromol/kg). Compound A metabolites quantification may provide a biomarker for compound A exposure and relative metabolism via toxification and detoxication pathways .

Pharmaceutical Development

  • Summary of the Application : Trifluoromethyl group-containing drugs, including those with structures similar to “3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid”, have been approved by the FDA over the past 20 years .
  • Methods of Application : The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Safety And Hazards

When handling “3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2S/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMDICHYPNRSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370533
Record name 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid

CAS RN

480438-83-3
Record name Tetrahydro-α-(trifluoromethyl)-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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